(+/-)-Myricanol
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Overview
Description
(+/-)-Myricanol is a naturally occurring compound found in the bark of Myrica species, particularly Myrica cerifera. It is a type of diarylheptanoid, which is a class of organic compounds characterized by two aromatic rings connected by a seven-carbon chain. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Myricanol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form a diol.
Cyclization: The diol undergoes cyclization to form a cyclic ether.
Oxidation: The cyclic ether is oxidized to form the desired diarylheptanoid structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Myricanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: Research indicates its neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-Myricanol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: It modulates signaling pathways involved in neuronal survival and apoptosis.
Comparison with Similar Compounds
(+/-)-Myricanol can be compared with other diarylheptanoids such as curcumin and gingerol. While all these compounds share a similar structural framework, this compound is unique due to its specific biological activities and potential therapeutic applications.
Similar Compounds
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, known for its anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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